molecular formula C13H11ClO4 B8674561 5-(4-Chloro-benzyloxy)-2-hydroxymethyl-pyran-4-one

5-(4-Chloro-benzyloxy)-2-hydroxymethyl-pyran-4-one

Cat. No. B8674561
M. Wt: 266.67 g/mol
InChI Key: VBUJBZRAXWASDX-UHFFFAOYSA-N
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Patent
US07863288B2

Procedure details

Kojic acid (637, 5.00 g, 35.2 mmol) and 4-chlorobenzyl bromide (557, 7.95 g, 38.7 mmol) were suspended in methanol (40 mL) in an 80 mL sealed tube. Sodium hydroxide in water (12 M, 2.93 mL) was added. The reaction was heated at 80° C. overnight. The resulting suspension was concentrated. Water was added and the mixture was filtered and washed with water to provide a brown solid. Washing with minimal methanol on the filter removed the brown color. A white solid (638, 7.58 g, 80%) was isolated. 1H-NMR was consistent with the desired compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.93 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1.[OH-].[Na+]>CO.O>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][O:8][C:5]2[C:6](=[O:7])[CH:1]=[C:2]([CH2:9][OH:10])[O:3][CH:4]=2)=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Step Two
Name
Quantity
7.95 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.93 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
CONCENTRATION
Type
CONCENTRATION
Details
The resulting suspension was concentrated
ADDITION
Type
ADDITION
Details
Water was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to provide a brown solid
WASH
Type
WASH
Details
Washing with minimal methanol on the filter
CUSTOM
Type
CUSTOM
Details
removed the brown color
CUSTOM
Type
CUSTOM
Details
A white solid (638, 7.58 g, 80%) was isolated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(COC=2C(C=C(OC2)CO)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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